8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Description
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound structurally related to quinolones, a class of antimicrobial agents. Its core structure consists of a cinnoline ring system (a bicyclic scaffold with two nitrogen atoms) substituted with a methyl group at position 8, a ketone group at position 4, and a carboxylic acid at position 2. This compound is an isosteric analogue of quinolones, designed to mimic their antibacterial activity by targeting bacterial DNA gyrase or topoisomerase IV .
Synthesis typically involves cyclization reactions using substituted anilines and malonic acid derivatives, followed by functional group modifications to enhance physicochemical or biological properties . Early studies highlight its moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to first-generation quinolones like nalidixic acid .
Properties
IUPAC Name |
8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-3-2-4-6-7(5)11-12-8(9(6)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMQPFXACFGKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among cinnoline and quinolone derivatives include:
- Substituents at position 7 or 8 : Chlorine, fluorine, or methyl groups influence lipophilicity (log P) and electronic effects (σ).
- 4-Oxo vs.
- Carboxylic acid vs. ester/carboxamide : The free carboxylic acid improves water solubility but may limit membrane permeability.
Table 1: Physicochemical Properties of Selected Analogues
- pKa : The carboxylic acid group (pKa ~5.8) ensures ionization at physiological pH, enhancing solubility but reducing membrane penetration .
Antibacterial Activity :
- Gram-positive bacteria: Dichlorobenzyl-substituted cinnolines (MIC: 2–4 µg/mL) show enhanced activity compared to the parent 8-methyl-4-oxo derivative (MIC: 8–16 µg/mL) .
- Gram-negative bacteria: Fluoroquinolone derivatives (e.g., ciprofloxacin analogues) exhibit superior potency (MIC: 0.5–1 µg/mL) due to fluorine’s electron-withdrawing effects and improved DNA binding .
Antiviral Activity :
- 8-Methyl-4-oxo derivatives modified with benzoyl hydrazide groups (e.g., compound 8g ) show anti-HIV activity (EC50: 75 µM) but are less potent than clinical integrase inhibitors like dolutegravir (EC50: 2–5 nM) .
Mechanistic Insights
- DNA-Gyrase Binding: 4-Oxo derivatives form strong intramolecular hydrogen bonds (between 4-oxo and 3-carboxylic groups), mimicking quinolone interactions with DNA-gyrase. In contrast, 4-imino analogues lack this interaction, leading to reduced activity .
- Anti-HIV Mechanism : Molecular docking suggests 8-methyl-4-oxo derivatives bind to HIV integrase active sites via Mg²⁺ coordination and hydrophobic interactions .
Biological Activity
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound belonging to the cinnoline family. Its unique structure, featuring a fused benzene and pyridazine ring, has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N3O3, with a molecular weight of approximately 205.2 g/mol. The compound is characterized by the following structural features:
- Fused ring system : Combines a benzene ring with a pyridazine moiety.
- Functional groups : Contains a carboxylic acid group at the 3-position and a methyl group at the 8-position.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor interaction : It may interact with cellular receptors, modulating signaling pathways that regulate various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 20 µg/mL |
Study on Anticancer Activity
In another investigation focusing on cancer cell lines (HepG2), the compound demonstrated an IC50 value of approximately 25 µM, indicating moderate cytotoxicity against liver cancer cells. The study suggested that the mechanism involved the activation of apoptotic pathways.
Comparative Analysis with Related Compounds
While similar compounds such as quinolone derivatives have been extensively studied for their biological activities, this compound presents unique properties due to its specific structural features.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 8-Methyl-4-oxo-1,4-dihydrocinnoline | Antimicrobial & anticancer | ~25 |
| Quinolone Derivative A | Antibacterial | ~5 |
| Quinolone Derivative B | Anticancer | ~15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of substituted anilines with ethoxymethylenemalonic ester (EMME) in diphenyl ether using catalytic 2-chlorobenzoic acid. Post-synthesis, hydrazinolysis in DMF yields the carbohydrazide intermediate, which serves as a precursor for further functionalization . Optimization involves adjusting reaction time, solvent polarity, and catalyst concentration to enhance yield (reported up to 76%) and purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Characteristic signals include δ 2.59 ppm (s, CH₃), δ 8.65 ppm (s, H2), and δ 176.50 ppm (C=O) in DMSO-d₆ .
- IR spectroscopy : Peaks at 1678 cm⁻¹ (carbonyl stretch) and 3276 cm⁻¹ (N–H stretch) confirm functional groups .
- LC-MS (ESI) : Molecular ion peaks at m/z 349.70 [M-H]⁻ validate molecular weight .
Q. What are the primary applications of this compound in pharmacological research?
- Methodology : The core structure is a scaffold for anti-HIV-1 agents. Derivatives like N’-substituted benzoyl hydrazides are screened using single-cycle HIV-1 replication assays (IC₅₀ values reported) and cytotoxicity tests (XTT proliferation assays). For example, compound 8g showed inhibitory activity against HIV-1 p24 antigen expression .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar cinnoline derivatives?
- Methodology :
- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., methyl, phenyl, or methoxy groups) on binding affinity.
- Use molecular docking simulations to predict interactions with biological targets (e.g., HIV-1 reverse transcriptase) and validate with in vitro assays .
- Cross-reference synthetic protocols to identify impurities (e.g., desfluoro byproducts) that may skew bioactivity results .
Q. What experimental strategies mitigate cytotoxicity in 8-methyl-4-oxo-cinnoline derivatives while retaining antiviral efficacy?
- Methodology :
- Modify the hydrazide moiety (e.g., introduce 4-methoxybenzoyl or phenylcarboxamide groups) to reduce cellular toxicity (CC₅₀ > 100 µM) while maintaining IC₅₀ values < 10 µM .
- Optimize dose-response curves using HeLa cell lines and parallel artificial membrane permeability assays (PAMPA) to enhance selectivity indices .
Q. How do spectral data inconsistencies arise in characterizing cinnoline derivatives, and how can they be addressed?
- Methodology :
- Batch variability : Trace solvent residues (e.g., DMF) in NMR samples can shift signals. Use lyophilization and deuterated solvent exchange.
- Tautomerism : The enolic OH group (δ 12.16 ppm) may exhibit dynamic equilibrium in solution. Perform variable-temperature NMR to confirm tautomeric stability .
Q. What are the challenges in scaling up the synthesis of 8-methyl-4-oxo-cinnoline derivatives for preclinical studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
